Cas no 438213-69-5 (6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid)
6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
- 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
- 6-Methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid
- DB-028562
- ALBB-000925
- BRD-A23213994-001-01-5
- AKOS000114829
- G19136
- BBL015148
- ChemDiv3_011119
- NS-01948
- AKOS016042097
- CCG-139558
- IDI1_028677
- EN300-00864
- 438213-69-5
- Z56848165
- MFCD03296469
- STK414923
- 6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid, AldrichCPR
- HMS1504J09
- DTXSID50406311
- 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid
-
- MDL: MFCD03296469
- Inchi: 1S/C10H12O2S/c1-6-2-3-7-8(10(11)12)5-13-9(7)4-6/h5-6H,2-4H2,1H3,(H,11,12)
- InChI Key: SPYKIQRRGBUFSE-UHFFFAOYSA-N
- SMILES: S1C=C(C(=O)O)C2=C1CC(C)CC2
Computed Properties
- Exact Mass: 196.05600
- Monoisotopic Mass: 196.05580079g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 65.5Ų
Experimental Properties
- Density: 1.24
- Boiling Point: 349.5°C at 760 mmHg
- Flash Point: 165.2°C
- Refractive Index: 1.585
- PSA: 65.54000
- LogP: 2.57110
6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM113113-5g |
6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
438213-69-5 | 95% | 5g |
$791 | 2021-06-09 | |
| TRC | B101533-50mg |
6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid |
438213-69-5 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B101533-100mg |
6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid |
438213-69-5 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B101533-500mg |
6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid |
438213-69-5 | 500mg |
$ 295.00 | 2022-06-07 | ||
| Matrix Scientific | 018916-500mg |
6-Methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid |
438213-69-5 | 500mg |
$260.00 | 2023-09-06 | ||
| Matrix Scientific | 018916-1g |
6-Methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid |
438213-69-5 | 1g |
$400.00 | 2023-09-06 | ||
| abcr | AB213975-1 g |
6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, 95%; . |
438213-69-5 | 95% | 1g |
€322.50 | 2023-05-06 | |
| abcr | AB213975-5 g |
6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, 95%; . |
438213-69-5 | 95% | 5g |
€907.00 | 2023-05-06 | |
| Chemenu | CM113113-5g |
6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
438213-69-5 | 95% | 5g |
$*** | 2023-05-30 | |
| Alichem | A169004420-5g |
6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid |
438213-69-5 | 95% | 5g |
$657.51 | 2023-09-01 |
6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid Suppliers
6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid
Introduction to 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid (CAS No. 438213-69-5)
6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid, identified by its Chemical Abstracts Service number 438213-69-5, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzothiophene family, a class of molecules known for their broad spectrum of biological activities and utility in drug design. The presence of a carboxylic acid functional group at the 3-position and a methyl substituent at the 6-position introduces unique electronic and steric properties, making it a promising candidate for further exploration in synthetic chemistry and drug development.
The benzothiophene core is a fused ring system consisting of a benzene ring and a thiophene ring, both connected by a sulfur atom. This structural motif is prevalent in numerous bioactive natural products and pharmaceuticals, including antifungal agents, antiviral drugs, and cardiovascular medications. The specific substitution pattern in 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid contributes to its distinct pharmacological profile. The tetrahydro moiety at the 1-position introduces flexibility to the molecule, which can influence its binding affinity and metabolic stability.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid has emerged as a compound of interest due to its structural similarity to known bioactive molecules. Studies have demonstrated that derivatives of benzothiophene can exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer effects. The carboxylic acid group provides a site for further functionalization, allowing chemists to tailor the molecule for specific biological targets.
One of the most compelling aspects of 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid is its potential as a scaffold for drug discovery. The benzothiophene core can be modified in multiple ways to optimize pharmacokinetic properties and target specificity. For instance, computational studies have shown that subtle changes in the substitution pattern can significantly alter the binding affinity of the molecule to biological targets. This flexibility makes it an attractive candidate for structure-based drug design.
Recent advancements in synthetic methodologies have enabled the efficient preparation of complex heterocyclic compounds like 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid. Techniques such as transition metal-catalyzed cross-coupling reactions and organometallic chemistry have facilitated the construction of intricate molecular frameworks with high precision. These methods have not only improved yield but also allowed for the introduction of diverse functional groups at strategic positions within the molecule.
The pharmacological potential of 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid has been explored in several preclinical studies. Researchers have investigated its interactions with enzymes and receptors involved in various disease pathways. For example, preliminary data suggest that this compound may modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). Additionally, its ability to interact with nuclear receptors like peroxisome proliferator-activated receptors (PPARs) has been examined for potential applications in metabolic disorders.
The synthesis and characterization of 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid have also contributed to our understanding of heterocyclic chemistry. The compound serves as a model system for studying electronic effects and steric influences in benzothiophene derivatives. By analyzing its spectroscopic properties and reaction mechanisms, chemists can gain insights into how structural modifications affect molecular behavior.
In conclusion,6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic Acid (CAS No. 438213-69-5) represents a significant advancement in pharmaceutical research. Its unique structural features and promising biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound and related derivatives,6-methyl-4,5,6,7-tetrahydro -1-benzothiophene -3-carboxylic Acid is poised to play an increasingly important role in drug discovery and development.
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